1-Stearoyl-rac-glycerol-13C3,d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

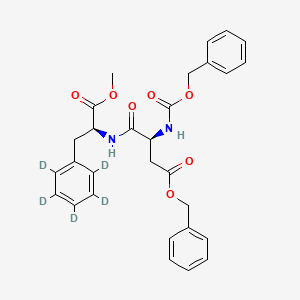

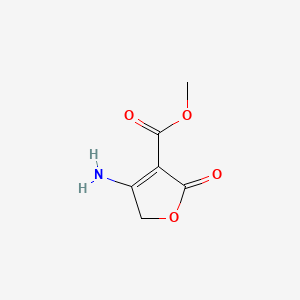

1-Stearoyl-rac-glycerol-13C3,d5, also known as Octadecanoic Acid 2,3-Dihydroxypropyl Ester-d5, is a deuterated version of 1-Stearoyl-rac-glycerol . It is used in proteomics research . The molecular formula is C21H27D5O4 and the molecular weight is 363.59 .

Molecular Structure Analysis

The molecular structure of 1-Stearoyl-rac-glycerol-13C3,d5 is represented by the formula C21H27D5O4 . This indicates that it contains 21 carbon atoms, 27 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), and 4 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Stearoyl-rac-glycerol-13C3,d5 are not fully detailed in the search results. It is known to be a neat (pure) compound . The molecular weight is 363.59 .Scientific Research Applications

Synthesis and Characterization of Lysophosphoglycerides : The synthesis of various lysophosphoglycerides, including compounds similar to 1-Stearoyl-rac-glycerol, has been extensively studied. These compounds are used in biochemical studies to understand lipid metabolism and membrane biology (Slotboom, Haas, & Deenen, 1967).

Polymer Synthesis and Application : Polymers derived from glycerol carbonates, including those with stearoyl groups, have been synthesized and characterized. These polymers find applications in various fields, including as solid polymer electrolytes and in materials science (Konieczynska, Lin, Zhang, & Grinstaff, 2015).

Phase Behavior and Structural Studies : Research has been conducted on the phase behavior and structural properties of monolayers formed by glycerol esters, including those similar to 1-Stearoyl-rac-glycerol. These studies are significant in understanding the physical chemistry of lipid layers and their applications in biochemistry and materials science (Vollhardt, Weidemann, & Lang, 2004).

Lipid Metabolism and Enzymatic Synthesis : Enzymatic synthesis and the study of lipid metabolism involving compounds like 1-Stearoyl-rac-glycerol are crucial in understanding biochemical pathways and developing pharmaceutical and nutritional products (Baba, Yoneda, Tahara, Iwasa, Kaneko, & Matsuo, 1990).

Characterization of Triacylglycerols : Studies involving the synthesis and characterization of triacylglycerols, including those with stearoyl residues, contribute significantly to the field of lipid chemistry and its applications in food science, nutrition, and pharmacology (Whaley, Daub, Walker, & Williams, 1981).

Applications in Skin Care and Cosmetics : Glycerol derivatives, including stearoyl glycerol, have been studied for their potential applications in skin care and cosmetics. Research has focused on their properties, such as hydration and emulsification, which are relevant to these industries (Roosdiana, Mahdi, Sutrisno, & Rahma, 2020).

Future Directions

Mechanism of Action

Target of Action

1-Stearoyl-rac-glycerol-13C3,d5 is primarily used in the development of drug delivery vehicles such as nanoparticles and microemulsions . It has been used in the composition of transdermal delivery carriers for doxorubicin in rats, leading to the accumulation of doxorubicin in lymph nodes, spleen, and heart .

Mode of Action

The compound interacts with its targets by being incorporated into the structure of drug delivery vehicles. This allows for the controlled release of drugs, enhancing their therapeutic efficacy .

Biochemical Pathways

It is known to play a role in the metabolism, absorption, and transport of fatty acids .

Pharmacokinetics

As a component of drug delivery systems, it can influence the absorption, distribution, metabolism, and excretion of the drugs it carries .

Result of Action

The use of 1-Stearoyl-rac-glycerol-13C3,d5 in drug delivery systems can enhance the bioavailability and efficacy of drugs. For example, it has been used to increase the accumulation of doxorubicin in certain tissues .

Action Environment

The action, efficacy, and stability of 1-Stearoyl-rac-glycerol-13C3,d5 can be influenced by various environmental factors. For instance, the effectiveness of drug delivery systems incorporating this compound can be affected by factors such as pH, temperature, and the presence of other substances .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 1-Stearoyl-rac-glycerol-13C3,d5 can be achieved through a multi-step process involving the protection of functional groups, selective deprotection, and coupling reactions.", "Starting Materials": [ "1,3-propanediol", "Stearic acid", "Triethylamine", "Chloroform", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "13C3-labeled glycerol", "D5-labeled stearic acid" ], "Reaction": [ "Protection of the hydroxyl groups of 1,3-propanediol using a suitable protecting agent such as acetonide", "Esterification of stearic acid with the protected 1,3-propanediol using a coupling agent such as DCC", "Deprotection of the acetonide group using acid hydrolysis", "Selective esterification of the hydroxyl group at the sn-2 position of the glycerol molecule with the deprotected stearoyl moiety using a coupling agent such as DCC", "Hydrolysis of the remaining acetonide group using acid hydrolysis", "Purification of the product using chromatography", "Introduction of 13C3 and d5 isotopic labels through appropriate labeling reagents such as 13C3-labeled glycerol and D5-labeled stearic acid" ] } | |

CAS RN |

1330171-24-8 |

Product Name |

1-Stearoyl-rac-glycerol-13C3,d5 |

Molecular Formula |

C21H42O4 |

Molecular Weight |

366.571 |

IUPAC Name |

[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl] octadecanoate |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |

InChI Key |

VBICKXHEKHSIBG-NZWLKZTNSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |

synonyms |

Octadecanoic Acid 2,3-Dihydroxypropyl-13C3,d5 Ester; 1-Monostearin-13C3,d5; (+/-)-2,3-Dihydroxypropyl-13C3,d5 Octadecanoate; 1-Glyceryl-13C3,d5 Stearate; 1-Monooctadecanoylglycerol-13C3,d5; Aldo 33-13C3,d5; Aldo MSD-13C3,d5; NSC 3875-13C3,d5; Sandin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)

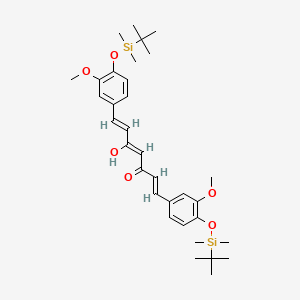

![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)